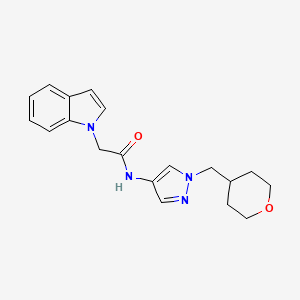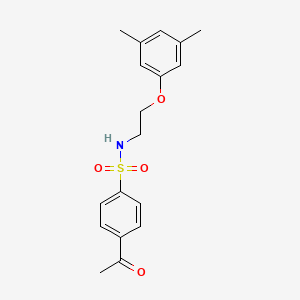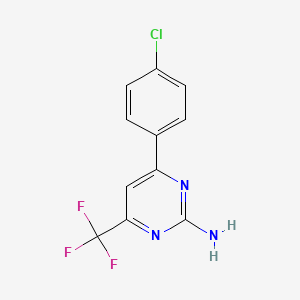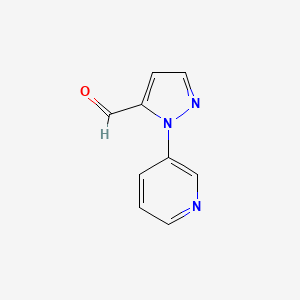![molecular formula C18H21N5O4 B2768168 9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887695-34-3](/img/structure/B2768168.png)
9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine and its derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine derivatives possess promising anticancer activity . These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of functionalized pyrimidine derivatives has been achieved via a Michael addition of 2-hydroxy-1,4-naphthoquinone or 2,5-dihydroxy-1,4-benzoquinone to the Knoevenagel condensation product of an aldehyde with Meldrum’s acid, dimedone or barbituric acid in the presence of a catalytic amount of l-proline under refluxing conditions .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .Chemical Reactions Analysis
The Mannich reactions of uracil and 6-methyluracil with homoveratrylamine and 1-aryltetrahydroisoquinolines in EtOH and dioxane were studied .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined by various methods such as refractive index, boiling point, and density measurements .科学的研究の応用
Synthetic Chemistry and Drug Design
Research in synthetic chemistry has developed new methods for synthesizing purinedione derivatives. These compounds, including variations like pyrimido[1,2,3-cd]purines, are obtained through multi-step syntheses involving reactions with orthocarboxylates or through intramolecular alkylation processes. These synthetic routes open pathways for designing novel drug candidates with potential biological activities (Ondrej imo et al., 1995).
Pharmacological Evaluation
In the realm of pharmacology, purinedione derivatives have been evaluated for their receptor affinity and biological activities. For instance, derivatives have shown high affinity for 5-HT(1A) and alpha(1) receptors, indicating potential as pharmacological agents. Some compounds have been identified as potent pre- and postsynaptic 5-HT(1A) receptor antagonists, with implications for developing treatments for conditions such as anxiety and depression (Sławomir Jurczyk et al., 2004).
Materials Science and Sensing Applications
In materials science, pyrimidine-phthalimide derivatives have been synthesized and characterized for their solid-state fluorescence emission and solvatochromism. These properties are leveraged in the development of novel colorimetric pH sensors and logic gates, demonstrating the utility of purinedione derivatives in sensing applications and materials chemistry (Han Yan et al., 2017).
Anti-inflammatory and Anticancer Research
Substituted analogues based on the pyrimidopurinedione ring system have been synthesized and shown to exhibit anti-inflammatory activity in models of chronic inflammation. This research suggests potential therapeutic applications of these compounds in treating inflammatory conditions (J. Kaminski et al., 1989). Furthermore, molecular iodine catalysis has facilitated the synthesis of derivatives with promising anti-proliferative properties against cancer cell lines, highlighting the anticancer potential of purinedione-related compounds (Naveen Mulakayala et al., 2012).
作用機序
Safety and Hazards
将来の方向性
The future directions in the research of pyrimidine derivatives could involve the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . The broad spectrum of therapeutic activity of pyrimidine derivatives makes them promising candidates for the development of new therapies .
特性
IUPAC Name |
9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-20-15-14(16(24)21(2)18(20)25)23-9-5-8-22(17(23)19-15)12-10-11(26-3)6-7-13(12)27-4/h6-7,10H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXDIYXNKPAECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,5-dimethoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2768086.png)





![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)

![(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2768102.png)
![2-morpholino-7-phenyl-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2768104.png)



![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)